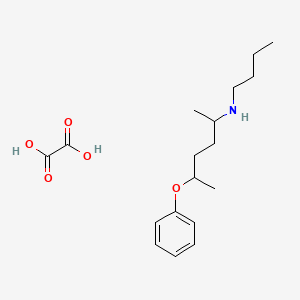
N-butyl-5-phenoxy-2-hexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-phenoxy-2-hexanamine oxalate, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMHA belongs to the class of aliphatic amines and has a chemical structure similar to that of DMAA (1,3-dimethylamylamine).
Mecanismo De Acción
The exact mechanism of action of N-butyl-5-phenoxy-2-hexanamine oxalate is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are responsible for regulating mood, attention, and energy levels. By increasing their levels, N-butyl-5-phenoxy-2-hexanamine oxalate may enhance cognitive performance and physical endurance.
Biochemical and Physiological Effects
N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulants, such as caffeine and ephedrine. N-butyl-5-phenoxy-2-hexanamine oxalate has also been shown to increase the release of glucose and fatty acids from adipose tissue, which may contribute to its weight loss effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-5-phenoxy-2-hexanamine oxalate has several advantages for lab experiments, including its low cost and easy availability. However, it also has some limitations, such as its potential for toxicity and the lack of standardized dosing protocols. Researchers must take these factors into account when designing experiments involving N-butyl-5-phenoxy-2-hexanamine oxalate.
Direcciones Futuras
There are several potential future directions for research involving N-butyl-5-phenoxy-2-hexanamine oxalate. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as a weight loss treatment. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-5-phenoxy-2-hexanamine oxalate and its potential for toxicity.
Métodos De Síntesis
N-butyl-5-phenoxy-2-hexanamine oxalate can be synthesized using a few different methods, one of which involves the reaction of 2-hexanone with hydroxylamine to form 2-hexanone oxime. The oxime is then reduced with sodium borohydride to form 2-hexylamine. The final step involves the reaction of 2-hexylamine with phenoxyacetyl chloride to form N-butyl-5-phenoxy-2-hexanamine oxalate.
Aplicaciones Científicas De Investigación
N-butyl-5-phenoxy-2-hexanamine oxalate has been studied for its potential applications in various fields, including sports performance, cognitive enhancement, and weight loss. In sports performance, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to increase energy, focus, and endurance, making it a popular ingredient in pre-workout supplements. In cognitive enhancement, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to improve memory and attention, making it a potential treatment for cognitive disorders such as Alzheimer's disease. In weight loss, N-butyl-5-phenoxy-2-hexanamine oxalate has been shown to increase metabolism and thermogenesis, making it a potential treatment for obesity.
Propiedades
IUPAC Name |
N-butyl-5-phenoxyhexan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-4-5-13-17-14(2)11-12-15(3)18-16-9-7-6-8-10-16;3-1(4)2(5)6/h6-10,14-15,17H,4-5,11-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKOAWNAOWBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CCC(C)OC1=CC=CC=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-phenoxyhexan-2-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)


![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)